Cas no 98632-91-8 (benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate)

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate structure
98632-91-8 structure
商品名:benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
CAS番号:98632-91-8
MF:C11H11NO4
メガワット:221.2093
MDL:MFCD11519130
CID:796975
PubChem ID:489183

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate 化学的及び物理的性質

名前と識別子

    • (R)-benzyl 2-oxooxetan-3-ylcarbamate
    • benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
    • N-Carbobenzyloxy-D-Serine-beta-Lactone
    • N-[(3R)-2-Oxo-3-oxetanyl]carbamic acid phenylmethyl ester
    • N-Carbobenzyloxy-D-serine beta-Lactone
    • (R)-N-Cbz-3-aminooxetan-2-one
    • PubChem11530
    • (R)-(2-Oxo-3-oxetanyl)carbamic acid benzyl ester
    • BDBM50389008
    • (R)-benzyl2-oxooxetan-3-ylcarbamate
    • FD1157
    • N-Carbobenzyloxy-D-serine
    • A-Lactone
    • N-(Benzyloxycarbonyl)-D-serine lactone
    • FCH3567347
    • N-Carbobenzyloxy-L-serine beta -Lactone
    • N-((3R)-2-Oxooxetan-3-yl)(phenylmethoxy)carboxamide
    • N-(Benzyloxycarbonyl)-D-serine-fA-lactone
    • MFCD11519130
    • DTXSID60333189
    • (R)-benzyl 2-oxooxetan-3-ylcarbamate;N-Carbobenzyloxy-D-serine-beta-lactone
    • (R)-benzyl (2-oxooxetan-3-yl)carbamate
    • Carbamic acid, [(3R)-2-oxo-3-oxetanyl]-, phenylmethyl ester
    • CS-0054339
    • SCHEMBL13054366
    • AKOS015998589
    • 98632-91-8
    • N-Carbobenzyloxy-D-serine-b-lactone
    • 4-HYDROXY-1-(TOLUENE-4-SULFONYL)-PYRROLIDINE-2-CARBOXYLICACID
    • CHEMBL2064167
    • C3691
    • DS-13473
    • AC-23829
    • Benzyl [(3R)-2-oxo-3-oxetanyl]carbamate
    • Carbamic acid, (2-oxo-3-oxetanyl)-, phenylmethyl ester, (R)-; Carbamic acid, [(3R)-2-oxo-3-oxetanyl]-, phenylmethyl ester (9CI); Phenylmethyl N-[(3R)-2-oxo-3-oxetanyl]carbamate; (R)-Benzyl 2-oxooxetan-3-ylcarbamate
    • DB-344879
    • N-(Benzyloxycarbonyl)-D-serine-
    • MDL: MFCD11519130
    • インチ: 1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
    • InChIKey: CWFZPRQDHIUBDO-SECBINFHSA-N
    • ほほえんだ: O1C([C@@]([H])(C1([H])[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 221.068808g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 221.068808g/mol
  • 単一同位体質量: 221.068808g/mol
  • 水素結合トポロジー分子極性表面積: 64.6Ų
  • 重原子数: 16
  • 複雑さ: 273
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.31
  • ふってん: 425.5°C at 760 mmHg

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate セキュリティ情報

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A436970-1g
N-Carbobenzyloxy-D-serine-beta-lactone
98632-91-8 95%
1g
$40.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89070-5g
Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
98632-91-8 95%
5g
¥672.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89070-1g
Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
98632-91-8 95%
1g
¥136.0 2024-07-18
Chemenu
CM200602-5g
benzyl (R)-(2-oxooxetan-3-yl)carbamate
98632-91-8 95%
5g
$514 2021-08-05
Chemenu
CM200602-1g
benzyl (R)-(2-oxooxetan-3-yl)carbamate
98632-91-8 95%
1g
$153 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N891519-250mg
N-Carbobenzyloxy-D-serine-beta-lactone
98632-91-8 95%
250mg
¥344.70 2022-09-01
Chemenu
CM200602-10g
benzyl (R)-(2-oxooxetan-3-yl)carbamate
98632-91-8 95%
10g
$823 2021-08-05
abcr
AB449312-5 g
N-Carbobenzyloxy-D-serine-beta-lactone, 95%; .
98632-91-8 95%
5g
€445.40 2023-07-18
Fluorochem
211111-5g
N-Carbobenzyloxy-D-serine-beta-lactone
98632-91-8 95%
5g
£337.00 2022-03-01
abcr
AB449312-250 mg
N-Carbobenzyloxy-D-serine-beta-lactone, 95%; .
98632-91-8 95%
250MG
€93.80 2023-07-18

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate 関連文献

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamateに関する追加情報

Professional Introduction to Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate (CAS No. 98632-91-8)

Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate, a compound with the CAS number 98632-91-8, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in medicinal chemistry.

The molecular structure of Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate incorporates a benzyl group and a carbamate moiety linked to a (3R)-2-oxooxetane ring system. This unique arrangement of functional groups imparts distinct chemical properties that are of interest to researchers exploring novel therapeutic agents. The oxetane ring, in particular, is known for its strained three-membered cycle, which can influence the reactivity and binding affinity of the molecule.

In recent years, there has been growing interest in oxetane derivatives due to their potential applications in drug design. The (3R)-configuration of the oxetane ring in this compound suggests a specific stereochemical environment that may be crucial for its biological activity. Studies have shown that stereoelectronic effects play a pivotal role in determining the efficacy of many pharmacological compounds, and the unique conformation offered by the (3R)-2-oxooxetan-3-yl group may contribute to the compound's interactions with biological targets.

One of the most compelling aspects of Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate is its potential as a scaffold for developing new drugs. The carbamate group is a well-known pharmacophore that appears in numerous active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and interact with biological receptors. By incorporating this group into the oxetane framework, researchers aim to create molecules with enhanced binding properties and improved pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, which has accelerated the discovery process for new drug candidates. Molecular modeling studies on Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate have revealed insights into its potential binding modes with various biological targets. These simulations have helped researchers optimize the compound's structure to improve its affinity and selectivity, thereby increasing its likelihood of success in clinical trials.

The synthesis of Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such intricate molecules. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high yields and enantiopurity, which are essential for pharmaceutical applications.

Research into Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate has also explored its potential as an intermediate in the synthesis of more complex pharmacological agents. The oxetane ring can serve as a versatile building block that allows for further functionalization, enabling the creation of novel compounds with tailored properties. This flexibility makes it an attractive candidate for libraries of diverse molecules designed for high-throughput screening.

The biological activity of this compound has been investigated in various preclinical models. Initial studies have suggested that Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate exhibits promising interactions with certain enzymes and receptors, which could translate into therapeutic benefits. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.

The development of new drugs is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of Benzyl N-[< strong>(3R) strong>-< strong>2 strong>-< strong>oxooxetan strong>< strong>- strong>< strong>3 strong>-< strong>yl strong>]< strong>carbamate strong>illustrates how advances in chemical synthesis and computational modeling can drive innovation in drug discovery. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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